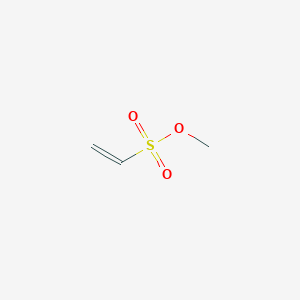
1-phenyl-3-(4-phenylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound with the molecular formula C24H18. It is composed of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where biphenyl derivatives are coupled using palladium catalysts under specific conditions . Another method includes the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts .
Industrial Production Methods: Industrial production of 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl typically involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl involves its interaction with various molecular targets. In electronic applications, it acts as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Another isomer with a different arrangement of benzene rings.
Biphenyl: Contains two benzene rings and serves as a simpler analog.
Terphenyl: Contains three benzene rings and is structurally related.
Uniqueness: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of four benzene rings, which imparts distinct electronic properties compared to its isomers and analogs. This makes it particularly valuable in electronic and photonic applications .
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-8-19(9-4-1)21-14-16-22(17-15-21)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGLMRCAOAALPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151438 |
Source


|
| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166-19-4 |
Source


|
| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














